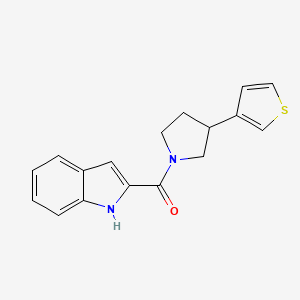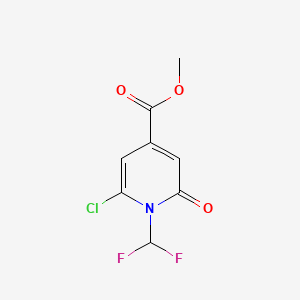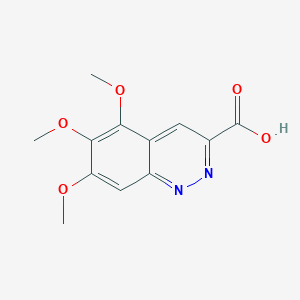
(1H-吲哚-2-基)(3-(噻吩-3-基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features an indole ring, a thiophene ring, and a pyrrolidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiophene ring is a five-membered ring containing sulfur, and the pyrrolidine ring is a saturated five-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and polymers, due to its unique electronic properties.
作用机制
Target of Action
The compound, 2-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-indole, is a complex molecule that likely interacts with multiple targetsBoth indole and thiophene moieties are known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a broad range of pharmacological properties .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, thiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties . The specific interactions of this compound with its targets would depend on the precise nature of these targets and the compound’s chemical structure.
Biochemical Pathways
Given the broad biological activities of indole and thiophene derivatives , it is likely that this compound could influence multiple pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with indole and thiophene derivatives , potential effects could include the inhibition of inflammatory responses, the prevention of viral replication, the induction of cancer cell death, and the inhibition of microbial growth.
准备方法
The synthesis of (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the thiophene and pyrrolidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
相似化合物的比较
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also contain the indole ring, but differ in their biological activities and applications.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene, which contain the thiophene ring and have different chemical and biological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and 1-methylpyrrolidine, which contain the pyrrolidine ring and are used in various chemical and pharmaceutical applications.
The uniqueness of (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone lies in its combination of these three distinct rings, which imparts unique chemical and biological properties that are not observed in simpler derivatives.
属性
IUPAC Name |
1H-indol-2-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(16-9-12-3-1-2-4-15(12)18-16)19-7-5-13(10-19)14-6-8-21-11-14/h1-4,6,8-9,11,13,18H,5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVHIOZDGFNFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)

![1-[(2,4-Difluorophenyl)methyl]-3-ethylurea](/img/structure/B2395924.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2395926.png)


![6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2395930.png)



![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)
![N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)
